

Unveiling the Anticancer Potential of 3,6-Disubstituted Pyridazine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **3,6-Dichloro-4-iodopyridazine**

Cat. No.: **B177621**

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 3,6-disubstituted pyridazine analogs, a class of compounds showing significant promise in anticancer research. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.

The pyridazine scaffold, particularly when substituted at the 3 and 6 positions, has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key cancer-related targets. While the specific use of **3,6-dichloro-4-iodopyridazine** as a direct precursor in the biological studies cited here is not explicitly detailed, the broader class of 3,6-disubstituted pyridazines, for which 3,6-dichloropyridazine is a common starting material, has been extensively investigated. These analogs have demonstrated significant efficacy in inhibiting critical enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Biological Activity of 3,6-Disubstituted Pyridazine Analogs

The anticancer activity of various 3,6-disubstituted pyridazine analogs has been evaluated against a range of human cancer cell lines. The data presented below highlights their cytotoxic effects and their inhibitory activity against specific molecular targets.

Table 1: Cytotoxic Activity of 3,6-Disubstituted Pyridazine Analogs against Human Cancer Cell Lines

Compound ID	Cancer Cell Line	Assay Type	IC50 (μM)	Reference
11m	T-47D (Breast Cancer)	SRB	0.43 ± 0.01	[1][2][3]
MDA-MB-231 (Breast Cancer)	SRB	0.99 ± 0.03	[1][2][3]	
11l	T-47D (Breast Cancer)	SRB	Not explicitly stated, but showed significant activity	[1][2][3]
MDA-MB-231 (Breast Cancer)	SRB	Not explicitly stated, but showed significant activity	[1][2][3]	
3a-e, 4b	HNO97 (Head and Neck Cancer)	SRB	16.92 - moderate activity	[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB: Sulforhodamine B assay.

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs

Compound ID	Target Kinase	IC50 (nM)	Reference
11m	CDK2	20.1 ± 0.82	[1][3]
11h	CDK2	43.8 ± 1.79	[3]
11l	CDK2	55.6 ± 2.27	[3]
11e	CDK2	151 ± 6.16	[3]

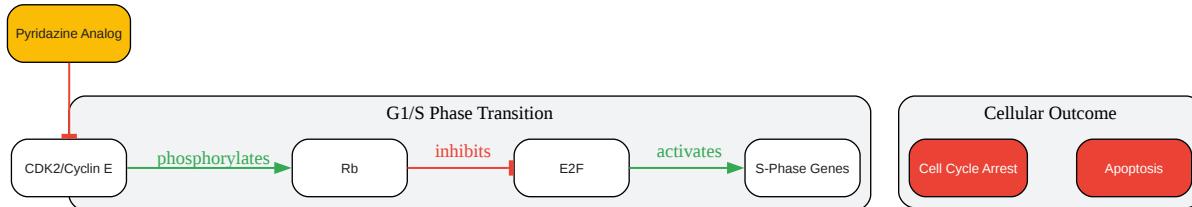
CDK2: Cyclin-Dependent Kinase 2, a key regulator of the cell cycle. VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.

Key Signaling Pathways Targeted by Pyridazine Analogs

3,6-Disubstituted pyridazine analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and angiogenesis.

CDK2 Inhibition and Cell Cycle Arrest

A significant mechanism of action for several pyridazine analogs is the inhibition of CDK2. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 by these compounds leads to cell cycle arrest, thereby preventing cancer cell proliferation.[3] Furthermore, this cell cycle disruption can trigger programmed cell death, or apoptosis.[1][2]

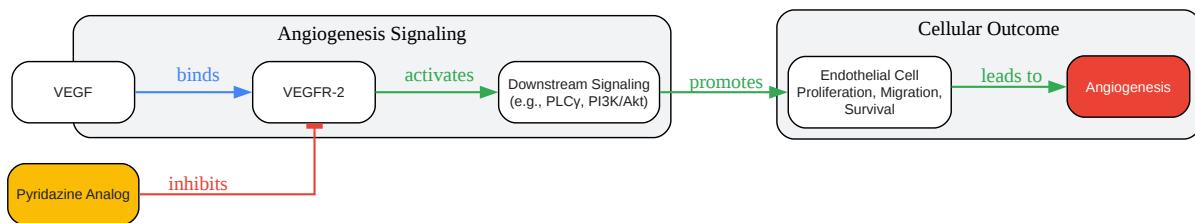


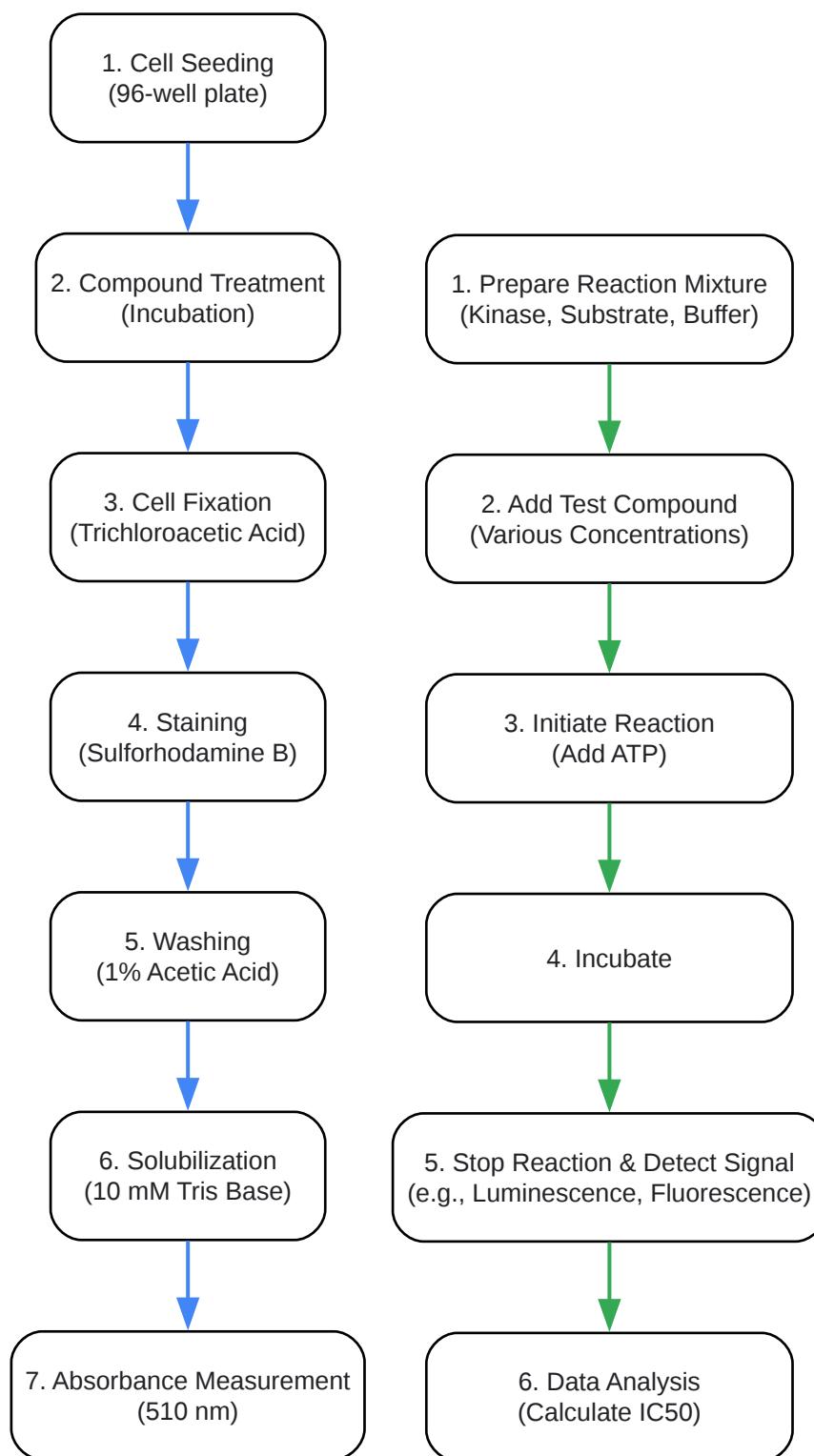
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CDK2 Inhibition Pathway

VEGFR-2 Inhibition and Anti-Angiogenesis

Another crucial target for pyridazine analogs is VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.^{[5][6]} Tumors require a dedicated blood supply for growth and metastasis. By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately cutting off the tumor's blood and nutrient supply.^[7]



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